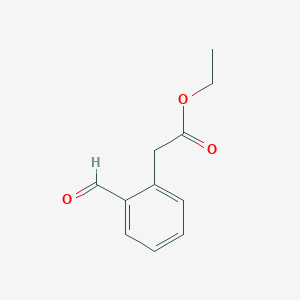

Ethyl 2-formyl-phenyl-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 2-(2-formylphenyl)acetate |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6,8H,2,7H2,1H3 |

InChI Key |

XWIUIRQSQROZGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C=O |

Origin of Product |

United States |

Isomeric Considerations and Research Focus

Ortho-Isomer: Research Perspectives on Ethyl 2-(2-Formylphenyl)acetate

Ethyl 2-(2-formylphenyl)acetate, the ortho-isomer, is a valuable intermediate in organic synthesis, though less commonly cited in literature than its para-counterpart. Its structure features an aldehyde group and an ethyl acetate (B1210297) group in adjacent positions on the benzene (B151609) ring, which allows for unique intramolecular reactions.

Synthesis and Reactivity The synthesis of Ethyl 2-(2-formylphenyl)acetate typically involves the esterification of its corresponding carboxylic acid, 2-(2-formylphenyl)acetic acid. The close proximity of the aldehyde and the active methylene (B1212753) group of the acetate chain makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. Research on related structures, such as Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate, highlights the utility of the 2-formylphenyl moiety as a precursor. In one study, 2-(benzenesulfonylamino)benzaldehyde was reacted with ethyl bromoacetate (B1195939) to form a more complex derivative, demonstrating the reactivity of the positions on the ring for building elaborate molecular frameworks. nih.gov

Research Applications The primary research application of Ethyl 2-(2-formylphenyl)acetate is as a building block for larger, functionalized molecules. The aldehyde group can readily participate in reactions such as Wittig olefinations, reductive aminations, and condensations to form Schiff bases. The ester group, meanwhile, can be hydrolyzed to the corresponding carboxylic acid or used in Claisen condensations. The bifunctional nature of the molecule makes it a key starting material for synthesizing fused ring systems, which are common scaffolds in medicinal chemistry and materials science. For instance, related compounds are potential intermediates for the synthesis of 2-alkylbenzoic acids. nih.gov

Table 1: Properties of Ethyl 2-(2-Formylphenyl)acetate

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-(2-formylphenyl)acetate |

| CAS Number | 63969-84-6 nih.govbldpharm.combldpharm.com |

| Molecular Formula | C₁₁H₁₂O₃ nih.govbldpharm.combldpharm.com |

| Molecular Weight | 192.21 g/mol nih.govbldpharm.combldpharm.com |

| Appearance | Not specified, available as a research chemical. |

Para-Isomer: Research Perspectives on Ethyl 2-(4-Formylphenyl)acetate

Ethyl 2-(4-formylphenyl)acetate positions the formyl and ethyl acetate groups at opposite ends of the phenyl ring (positions 1 and 4). This separation prevents intramolecular reactions seen in the ortho isomer and instead presents two distinct, independently reactive sites. This makes it a highly useful linear bifunctional linker in the synthesis of polymers, pharmaceuticals, and other advanced materials.

Synthesis and Reactivity This isomer is typically synthesized by the esterification of 2-(4-formylphenyl)acetic acid. The parent acid itself can be prepared through various methods, including the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid, a method noted for its efficiency and environmentally friendly profile. google.com A Korean patent describes a process for preparing the related 2-(4-formylphenyl)propionic acid using a TEMPO catalyst and sodium hypochlorite, which improves yield and purity. google.com The aldehyde on Ethyl 2-(4-formylphenyl)acetate is reactive towards nucleophiles, and the ester can undergo hydrolysis or transesterification.

Research Applications Ethyl 2-(4-formylphenyl)acetate is a key intermediate in the synthesis of pharmaceuticals. Its parent acid, 2-(4-formylphenyl)acetic acid, is a crucial building block for the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen. google.com The ester form serves as a protected version of the carboxylic acid or as a synthetic equivalent. Its bifunctionality is exploited in creating complex molecules where the aldehyde can be transformed into another functional group or used to connect to another molecule before the ester is modified. For example, the aldehyde can undergo oxidation to a carboxylic acid or reduction to an alcohol, allowing for the synthesis of a variety of derivatives.

Table 2: Properties of Ethyl 2-(4-Formylphenyl)acetate

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-(4-formylphenyl)acetate |

| CAS Number | 43153-12-4 bldpharm.comchemsrc.com |

| Molecular Formula | C₁₁H₁₂O₃ bldpharm.com |

| Molecular Weight | 192.21 g/mol bldpharm.com |

| Storage | Inert atmosphere, 2-8°C bldpharm.com |

Alpha-Isomer: Research Perspectives on Ethyl 2-Phenyl-2-formylacetate

Ethyl 2-phenyl-2-formylacetate, also known as Ethyl 3-oxo-2-phenylpropanoate, is a β-keto ester. axios-research.com In this isomer, the formyl group is attached to the alpha-carbon of the ethyl phenylacetate (B1230308) backbone. This compound exists in equilibrium with its enol tautomer, a structural feature that is central to its reactivity.

Synthesis and Reactivity The synthesis of Ethyl 2-phenyl-2-formylacetate can be achieved through a Claisen condensation reaction, where ethyl phenylacetate is reacted with ethyl formate (B1220265) in the presence of a strong base like sodium ethoxide. Another method involves the reaction of ethyl acetoacetate (B1235776) with a benzylating agent. evitachem.com One documented synthesis involves treating ethyl phenylacetate and ethyl formate with potassium t-butoxide in THF. prepchem.com The presence of the β-dicarbonyl system makes the alpha-proton highly acidic and easily removed, allowing the molecule to act as a potent nucleophile in various alkylation and acylation reactions.

Research Applications This isomer is a versatile building block in organic synthesis. It is used as a reference standard in the quality control and analytical method development for the drug Ipratropium. axios-research.com Furthermore, its utility extends to materials science; it is used in the preparation of iridium polysubstituted quinoline (B57606) diketonate complexes, which have applications in Organic Light Emitting Diodes (OLEDs). chemicalbook.com The ability of the β-keto ester moiety to act as a bidentate ligand for metal ions is key to its use in coordination chemistry and the synthesis of organometallic complexes.

Table 3: Properties of Ethyl 2-Phenyl-2-formylacetate

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 3-oxo-2-phenylpropanoate |

| CAS Number | 17838-69-6 axios-research.comcymitquimica.com |

| Molecular Formula | C₁₁H₁₂O₃ axios-research.com |

| Molecular Weight | 192.21 g/mol axios-research.com |

| Common Synonyms | Ethyl alpha-Formyl Benzeneacetic Acid Ester |

Synthetic Methodologies and Strategies for Ethyl 2 Formyl Phenyl Acetate and Its Derivatives

Direct Synthesis Approaches to Ethyl Formylphenylacetates

Direct synthesis methods aim to introduce the formyl group onto the ethyl phenylacetate (B1230308) backbone in a straightforward manner. These approaches include classical formylation reactions, utilization of halogenated precursors, and innovative multicomponent strategies.

Formylation Reactions of Ethyl Phenylacetate

The direct formylation of the aromatic ring of ethyl phenylacetate is a primary strategy for the synthesis of its formyl derivatives. Several established formylation methods can be employed for this purpose.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. nih.govinventivapharma.comnih.govnih.gov This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto the aromatic ring. nih.govinventivapharma.comnih.govuea.ac.uk The reaction proceeds via an electrophilic aromatic substitution mechanism. While ethyl phenylacetate itself is not highly activated, the reaction conditions can be optimized to achieve formylation, typically at the ortho and para positions.

Another classical approach is the Duff reaction , which employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as trifluoroacetic acid or sulfuric acid. wikipedia.org This method is particularly effective for the ortho-formylation of phenols but can also be applied to other activated aromatic substrates. wikipedia.org

Furthermore, direct formylation can be achieved using paraformaldehyde in the presence of a base. A patented process describes the reaction of ethyl phenylacetate with paraformaldehyde in the presence of potassium carbonate in a solvent like N-methylpyrrolidone or N,N-dimethylformamide. This method is used in the synthesis of precursors for pharmaceuticals.

A comparison of these direct formylation methods is presented below:

| Reaction Name | Formylating Agent | Reagents | Key Features |

| Vilsmeier-Haack | Vilsmeier reagent | DMF, POCl₃ | Effective for electron-rich arenes. |

| Duff Reaction | Hexamethylenetetramine (HMTA) | HMTA, Acid (e.g., TFA) | Primarily for ortho-formylation of phenols. |

| Paraformaldehyde Method | Paraformaldehyde | Paraformaldehyde, Base (e.g., K₂CO₃) | Utilized in specific industrial syntheses. |

Synthetic Routes from Halogenated Phenylacetate Derivatives

An alternative strategy involves the use of halogenated phenylacetate derivatives as starting materials. The halogen atom can be replaced by a formyl group through various transition-metal-catalyzed reactions.

Palladium-catalyzed formylation of aryl halides offers a powerful tool for this transformation. For instance, ethyl 2-chlorophenylacetate could potentially be converted to ethyl 2-formyl-phenyl-acetate using carbon monoxide (CO) and a suitable hydride source, such as sodium formate (B1220265), in the presence of a palladium catalyst. researchgate.netresearchgate.net The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity in these carbonylation reactions. researchgate.net This approach allows for regioselective introduction of the formyl group at the position of the halogen.

The table below summarizes a potential synthetic route from a halogenated precursor:

| Starting Material | Reagents | Catalyst | Product |

| Ethyl 2-chlorophenylacetate | CO, NaOCHO | Palladium complex | This compound |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to complex molecules. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs like the Ugi and Passerini reactions could be conceptually applied. acs.orgresearchgate.netwikipedia.orgwikipedia.orgnih.govnih.govnih.govorganic-chemistry.org

For instance, a hypothetical Ugi reaction could involve a component bearing a masked aldehyde function that is later revealed to be the formyl group on the phenyl ring. The Ugi reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.govnih.gov Similarly, the Passerini reaction, which combines a carbonyl compound, a carboxylic acid, and an isocyanide, could be envisioned with a suitably functionalized starting material. wikipedia.orgnih.govorganic-chemistry.org These approaches would require careful design of the starting materials to incorporate the necessary functionalities for the subsequent formation of the target molecule.

Synthesis of Substituted Ethyl Formylphenylacetate Analogues

The synthesis of substituted analogues of ethyl formylphenylacetate allows for the exploration of structure-activity relationships in various applications. These syntheses can involve the introduction of additional substituents on the aromatic ring or the creation of chiral centers.

Derivatization via Additional Aromatic Substituents

The introduction of additional substituents on the phenyl ring of this compound can be achieved by starting with appropriately substituted phenylacetic acids. For example, a synthetic strategy utilizing a Palladium-catalyzed Suzuki coupling reaction can be employed to introduce various substituents at specific positions on the aromatic ring of a phenylacetic acid derivative before formylation. inventivapharma.com This allows for the synthesis of a wide range of analogues with different electronic and steric properties.

The general approach would involve:

Synthesis of a substituted phenylacetic acid.

Esterification to the corresponding ethyl ester.

Formylation of the substituted ethyl phenylacetate using one of the methods described in section 2.1.1.

This modular approach provides access to a library of substituted ethyl formylphenylacetates for further chemical exploration.

Chiral Synthesis of Formyl-Phenylacetate Derivatives

The development of asymmetric methods for the synthesis of chiral formyl-phenylacetate derivatives is an area of growing interest, particularly for applications in pharmaceuticals and materials science. Asymmetric formylation of aromatic compounds is a challenging but emerging field. nih.govuea.ac.uk

One potential approach involves the use of chiral catalysts in formylation reactions. nih.govuea.ac.uksigmaaldrich.comalfachemic.commiami.edu For example, a chiral ligand could be used in a palladium-catalyzed formylation of a prochiral halogenated phenylacetate to induce enantioselectivity. Alternatively, chiral formamides could be employed in a kinetic resolution process to obtain enantiomerically enriched formylated products. nih.govuea.ac.uk

Another strategy could involve the asymmetric hydroformylation of a suitable olefin precursor. Asymmetric hydroformylation, catalyzed by rhodium or other transition metals with chiral ligands, can introduce a formyl group and create a new stereocenter with high enantioselectivity. nih.govnih.govacs.org

The development of organocatalytic asymmetric reactions also offers promising avenues for the synthesis of chiral α-formyl esters. nih.govrsc.orgnih.govmpg.de Chiral secondary amines, for instance, can catalyze the enantioselective α-formylation of aldehydes and ketones, and similar principles could be adapted for the synthesis of chiral formyl-phenylacetate derivatives. mpg.de

The following table outlines potential strategies for chiral synthesis:

| Strategy | Method | Key Features |

| Catalytic Asymmetric Formylation | Use of chiral ligands with metal catalysts (e.g., Pd, Rh) | Induces enantioselectivity in the formylation step. |

| Kinetic Resolution | Use of chiral formamides | Separates enantiomers of a racemic mixture. |

| Asymmetric Hydroformylation | Catalytic hydroformylation of an olefin precursor with a chiral catalyst | Creates a new stereocenter with high enantioselectivity. |

| Organocatalysis | Use of chiral organocatalysts (e.g., proline derivatives) | Metal-free approach to asymmetric formylation. |

Heterocyclic Ring Construction Involving Formylphenylacetate Scaffolds

The bifunctional nature of this compound, possessing both an aldehyde and an activated methylene (B1212753) group on a phenyl ring, renders it a versatile scaffold for the construction of various heterocyclic ring systems. The formyl group can participate in condensation and cyclization reactions, while the phenylacetate moiety can be involved in or influence ring-closing reactions. Several classical and modern synthetic methodologies can be employed to construct heterocycles using this scaffold.

One of the most prominent applications of aromatic aldehydes in heterocyclic synthesis is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. While direct examples involving this compound are not extensively documented in readily available literature, its aldehyde functionality makes it a prime candidate for such transformations. The reaction with a generic β-phenylethylamine would proceed through an initial imine formation, followed by cyclization. The resulting tetrahydroisoquinoline would bear the ethyl acetate (B1210297) moiety at the 1-position, providing a handle for further functionalization. The general mechanism involves the formation of an iminium ion which is then attacked by the electron-rich aromatic ring.

Another significant reaction for the synthesis of isoquinoline derivatives is the Bischler-Napieralski reaction . This reaction typically involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride to yield 3,4-dihydroisoquinolines. Although this reaction traditionally starts with an amide, modifications involving the corresponding aldehyde, this compound, could be envisaged. For instance, reductive amination of the aldehyde with a suitable amine, followed by acylation and subsequent cyclization, would provide access to substituted dihydroisoquinolines.

The formylphenylacetate scaffold is also amenable to the synthesis of quinolines . The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis. In a variation of this, this compound can react with an aniline derivative under acidic or basic conditions to furnish a quinoline-3-carboxylate derivative. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration. The presence of the ester group on the phenylacetate moiety influences the reactivity and the substitution pattern of the resulting quinoline.

Furthermore, the aldehyde group of this compound can be utilized in multicomponent reactions, such as the Hantzsch pyridine synthesis , to construct dihydropyridine rings. This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine derivative. The use of this compound in this reaction would lead to the formation of a pyridine ring with a substituted phenyl group at the 4-position.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound based on analogous reactions with similar aromatic aldehydes.

| Heterocyclic System | Synthetic Reaction | Key Reactants with this compound |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | β-Arylethylamine |

| 3,4-Dihydroisoquinoline | Bischler-Napieralski Reaction (modified) | Amine (via reductive amination), Acylating agent |

| Quinolines | Friedländer Annulation | Anilines |

| Dihydropyridines | Hantzsch Pyridine Synthesis | β-Ketoester, Ammonia/Ammonium acetate |

Green Chemistry Principles in Ethyl Formylphenylacetate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can be approached through various green methodologies to enhance sustainability.

Aqueous Phase Reactions and Catalytic Systems

Performing organic reactions in water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. The synthesis of functionalized phenylacetates and related aromatic aldehydes can be achieved under aqueous conditions using appropriate catalytic systems.

One approach involves the use of water-soluble catalysts and surfactants to facilitate reactions in the aqueous phase. For instance, the oxidation of the corresponding 2-methylphenylacetate to introduce the formyl group can be performed in water using a phase-transfer catalyst or a water-soluble oxidizing agent. Micellar catalysis, where the reaction takes place within micelles formed by surfactants in water, can also be employed to bring together organic substrates and aqueous-phase reagents, thereby accelerating reaction rates and improving yields.

Recent research has focused on the development of heterogeneous catalysts that are active in water and can be easily recovered and reused. For example, metal nanoparticles supported on hydrophilic materials can catalyze oxidation and carbonylation reactions in aqueous media. The development of such catalytic systems for the direct formylation of phenylacetate derivatives in water is an active area of research.

The following table presents some green catalytic approaches applicable to the synthesis of aromatic aldehydes and esters in aqueous media.

| Reaction Type | Catalyst System | Green Aspects |

| Oxidation of Toluene Derivatives | Metal-porphyrin complexes in water | Use of water as solvent, potential for catalyst recycling. |

| Carbonylation of Aryl Halides | Palladium complexes with water-soluble phosphine ligands | Avoidance of volatile organic solvents, high atom economy. |

| Suzuki Coupling for Precursor Synthesis | Palladium nanoparticles on a hydrophilic support | Reaction in water, reusable catalyst. |

Enzymatic Synthesis of Precursors to Formylphenylacetates

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The synthesis of precursors to this compound can be achieved through various enzymatic pathways.

A key precursor, a substituted phenylacetic acid, can be synthesized from renewable feedstocks using enzymatic cascades. For example, L-phenylalanine can be converted to phenylacetic acid through a two-step enzymatic process involving an L-amino acid oxidase or a transaminase followed by a phenylacetaldehyde dehydrogenase. This biotransformation occurs in aqueous media under mild conditions.

Furthermore, the enzymatic reduction of a corresponding dicarboxylic acid precursor, such as 2-carboxy-phenylacetic acid, can selectively yield the formyl group. Carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to aldehydes with high specificity, using ATP and NADPH as cofactors. This enzymatic reduction avoids the use of harsh reducing agents and proceeds with excellent chemoselectivity.

Lipases are another class of versatile enzymes that can be used for the synthesis of the ethyl ester of the phenylacetate precursor. The lipase-catalyzed esterification of a substituted phenylacetic acid with ethanol in a solvent-free system or in a green solvent is a highly efficient and sustainable method. Immobilized lipases are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles.

The table below highlights some enzymatic approaches for the synthesis of precursors to this compound.

| Precursor | Enzymatic Reaction | Enzyme Class | Key Advantages |

| Substituted Phenylacetic Acid | Biotransformation of L-amino acids | Amino Acid Oxidase, Dehydrogenase | Use of renewable starting materials, aqueous reaction conditions. |

| Ethyl Phenylacetate Derivative | Esterification | Lipase | Mild reaction conditions, high selectivity, reusable catalyst (immobilized). |

| 2-Formyl-phenylacetic acid (precursor to the ethyl ester) | Reduction of dicarboxylic acid | Carboxylic Acid Reductase (CAR) | High chemoselectivity, avoids harsh reducing agents. |

Reaction Mechanisms and Reactivity Profiles of Ethyl 2 Formyl Phenyl Acetate

Mechanistic Investigations of the Formyl Group Reactivity

The aldehyde functional group is the primary site of reactivity in Ethyl 2-formyl-phenyl-acetate. Its electrophilic carbonyl carbon is susceptible to attack by a wide variety of nucleophiles, initiating numerous reaction pathways.

Nucleophilic Addition Mechanisms

The fundamental reaction of the formyl group is nucleophilic addition. youtube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. acs.org This intermediate is then typically protonated to yield an alcohol. acs.org For this compound, this initial addition is often the first step in a cascade sequence leading to more complex products. libretexts.org

A notable example is the aza-Mannich/lactamization cascade reaction, where carbon nucleophiles such as nitromethane or dimethyl malonate add to an imine derivative of this compound. libretexts.org The reaction is initiated by the nucleophilic attack on the imine, which is electronically similar to the formyl group, leading to the formation of a new carbon-carbon bond. libretexts.org

Condensation Reactions Leading to Heterocyclic Systems

Condensation reactions involving the formyl group of this compound are a powerful tool for the synthesis of heterocyclic compounds. These reactions typically involve an initial nucleophilic addition followed by a dehydration step. youtube.com

This compound serves as a key precursor for the synthesis of 3-isoquinolinones, a class of δ-lactams with significant biological activity. libretexts.org In these multi-step syntheses, the formyl group first reacts with an amine to form an imine, which then undergoes a cascade reaction, ultimately leading to the formation of the isoquinolinone ring system. libretexts.org

Another example is the reaction of a related compound, 2-formylphenyl acetate (B1210297), with N-terminal cysteine residues in peptides. This reaction proceeds via condensation to efficiently form a phenolic thiazolidine heterocycle under aqueous conditions. Research has shown that the presence of the ortho-ester group is critical for this transformation, as similar aldehydes without it fail to produce the desired product.

| Reactant(s) | Conditions | Heterocyclic Product | Reference |

| This compound derivative (imine), Nitromethane | Catalyst- and solvent-free | 1-Substituted-3-isoquinolinone | libretexts.org |

| 2-Formylphenyl acetate, N-terminal Cysteine peptide | Aqueous, pH 7.0 | Phenolic thiazolidine |

Imine Formation and Subsequent Transformations

The reaction of the formyl group with primary amines readily and reversibly forms an imine (or Schiff base). This transformation is crucial as it converts the carbonyl carbon into a new electrophilic center that can participate in a variety of subsequent reactions. libretexts.org The formation of the imine is often the first step in domino or cascade reactions designed to build complex molecular architectures. libretexts.org

Once formed, the imine derived from this compound can be activated and trapped by various nucleophiles. libretexts.org For instance, in the synthesis of 3-isoquinolinones, the in-situ generated imine is attacked by carbon nucleophiles. This is followed by an intramolecular cyclization (lactamization) to yield the final heterocyclic product. libretexts.org Studies have confirmed that the imine is a key intermediate; for example, reacting 2-formylphenyl acetate with butylamine quickly leads to imine formation.

Intramolecular Cyclization Pathways

The ortho positioning of the formyl and ethyl acetate groups on the phenyl ring is ideal for facilitating intramolecular cyclization reactions. These pathways are often the final, ring-closing step in cascade sequences that construct heterocyclic frameworks. libretexts.org

A prime example is the synthesis of 1-substituted-3-isoquinolinones. After the initial intermolecular nucleophilic addition to the imine derived from this compound, the resulting intermediate is perfectly poised for a subsequent intramolecular cyclization. The nitrogen atom's lone pair attacks the ester carbonyl, leading to the formation of the six-membered δ-lactam ring of the isoquinolinone core. libretexts.org This tandem process, combining an intermolecular bond formation with an intramolecular ring closure, is an efficient strategy for molecular synthesis. libretexts.org

Influence of the Ester Moiety on Reaction Mechanisms and Outcomes

The ethyl acetate group is not merely a passive substituent; it plays a critical and active role in modulating the reactivity of the molecule and directing reaction outcomes. Its electronic properties and its proximity to the formyl group are key to the unique reactivity of this compound.

Research comparing the reactivity of 2-formylphenyl acetate with analogous compounds like benzaldehyde and salicylaldehyde found that the ester functionality is "pivotal" and "contributes to accelerate the condensation" reaction with N-terminal cysteines. The proposed mechanism suggests that the reaction is initiated by the amine attacking the aldehyde, followed by a transesterification process involving the ester moiety, which facilitates the subsequent iminium formation and cyclization.

The ester group can influence reactions through several mechanisms:

Electronic Effects : As an electron-withdrawing group, the ester can increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack.

Neighboring Group Participation : The ester can directly participate in the reaction mechanism, as seen in the proposed transesterification step during thiazolidine formation.

Cyclization Precursor : The ester carbonyl serves as the electrophilic site for the final intramolecular lactamization step in the synthesis of 3-isoquinolinones. libretexts.org

Stability and Reactivity of Tautomeric Forms (e.g., Semialdehyde)

This compound can theoretically exist in equilibrium with its tautomeric enol form. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. In this case, the aldehyde, which is a "keto" form, can interconvert to an "enol" form.

While specific experimental studies on the tautomerism of this compound are not prevalent, principles of organic chemistry allow for a discussion of its potential tautomers. The most likely enol tautomer would result from the migration of a proton from the formyl carbon to the formyl oxygen, creating a carbon-carbon double bond.

The stability of this enol form would be significantly influenced by several factors:

Intramolecular Hydrogen Bonding : The enol tautomer can form a stable six-membered ring via an intramolecular hydrogen bond between the hydroxyl group of the enol and the carbonyl oxygen of the adjacent ester group. This type of internal hydrogen bonding is a known factor that can stabilize enol forms.

Conjugation : The formation of the enol creates a conjugated system extending from the newly formed double bond across the phenyl ring, which can contribute to its stability.

Although the keto (aldehyde) form is generally more stable than the enol form for simple aldehydes, the potential for stabilization through intramolecular hydrogen bonding and conjugation in this compound could increase the population of the enol tautomer at equilibrium compared to un-substituted aldehydes. The reactivity of this enol form would differ from the aldehyde, potentially acting as a nucleophile through its electron-rich double bond.

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts are crucial in directing the reactions of this compound and its derivatives toward desired products with high selectivity and efficiency. The aldehyde group, in particular, can be activated by both Brønsted and Lewis acids, facilitating a variety of chemical transformations.

One significant application is in tandem reactions, where the aldehyde participates in complex cyclization sequences. For instance, in the synthesis of the natural product (‒)-lucidumone, a substrate containing the 2-formylphenyl moiety undergoes a Brønsted acid-promoted tandem O-deprotection/Prins cyclization/cycloetherification sequence. nih.gov In this process, the acid catalyst activates the formyl group's carbonyl, rendering it more electrophilic and susceptible to nucleophilic attack by an alkene. This initiates a cascade of ring-forming events to construct complex molecular architectures. nih.gov

The choice of catalyst and reaction conditions is critical for maximizing the yield of the desired product while minimizing the formation of by-products. An extensive screening of various Brønsted and Lewis acids has shown that factors such as acid strength, solvent, and temperature heavily influence the reaction's outcome. nih.gov For example, using hydrochloric acid (HCl) in dichloromethane (DCM) at low temperatures proved optimal for achieving a high yield of the desired diastereomeric products in the aforementioned tandem cyclization. nih.gov

| Catalyst/Acid | Solvent | Temperature (°C) | Observed Outcome/Yield | Reference |

|---|---|---|---|---|

| TFA | DCM | -78 to 0 | Formation of by-products | nih.gov |

| p-TsOH·H₂O | DCM | -78 to 0 | Formation of by-products | nih.gov |

| (-)-CSA | DCM | -78 to 0 | Formation of by-products | nih.gov |

| BF₃·Et₂O | DCM | -78 | Formation of by-products | nih.gov |

| TMSOTf | DCM | -78 | Formation of by-products | nih.gov |

| HCl (2M in ethyl acetate) | DCM | -78 | Desired product in 86% yield | nih.gov |

Oxidative Transformations and Radical Reaction Mechanisms

The formyl group of this compound makes it susceptible to oxidative transformations. A common reaction for aldehydes is oxidation to the corresponding carboxylic acid. wikipedia.org This can be achieved using various oxidizing agents. For example, Tollens' reagent, which contains the silver-ammonia complex ion, can oxidize aldehydes, producing a characteristic silver mirror and the carboxylate. wikipedia.org Similarly, Fehling's reagent can also be used, where the Cu²⁺ ions are reduced while the aldehyde is oxidized. wikipedia.org

Beyond simple oxidation of the aldehyde, related ethyl phenylacetate (B1230308) structures can undergo transformations involving radical intermediates, particularly through aerobic oxidation. mdpi.com For this compound, a plausible radical mechanism could be initiated by the homolytic cleavage of the C-H bond on the methylene (B1212753) carbon (the carbon atom situated between the phenyl ring and the ester group). This C-H bond is activated by both the adjacent aromatic ring and the carbonyl group of the ester, making it a potential site for radical initiation. mdpi.com

A putative radical reaction mechanism can be proposed by analogy to similar systems:

Initiation : The reaction may begin with the homolytic cleavage of the benzylic C-H bond, forming a carbon-centered radical. mdpi.com

Propagation : This radical can then react with molecular oxygen (O₂) to form a peroxy radical. mdpi.com

Transformation : The peroxy radical is a key intermediate that can undergo further reactions. For instance, it could abstract a hydrogen atom to form a hydroperoxide intermediate, which can then be converted to a hydroxylated product at the benzylic position. mdpi.com

This type of spontaneous aerobic oxidation highlights a potential degradation pathway for ethyl phenylacetate derivatives when exposed to air over time, leading to hydroxylated products. mdpi.com While these radical mechanisms are often studied in the context of degradation or specific synthetic goals, they underscore the reactivity of the methylene group in the ethyl phenylacetate framework under oxidative conditions. mdpi.com

Applications in Advanced Organic Synthesis

Utilization as Key Synthetic Intermediates and Versatile Building Blocks

Ethyl 2-formyl-phenyl-acetate serves as a potent synthetic intermediate due to the presence of two reactive functional groups: an aldehyde and an ethyl ester. This bifunctionality allows for a wide array of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the ester group can be hydrolyzed, aminated, or reduced. The phenyl ring itself can also be subjected to various substitution reactions. This inherent reactivity makes this compound a valuable starting material for constructing a diverse range of organic compounds.

Role in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of the formyl and acetate (B1210297) groups in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. These reactions often proceed through intramolecular cyclization, where both functional groups participate in ring formation.

Formation of Thiazole and Thiazolidine Derivatives

While direct examples of the use of this compound in the Hantzsch thiazole synthesis are not extensively documented, its structural motifs are amenable to this classic reaction. The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide to form the thiazole ring. nih.govresearchgate.netresearchgate.netnih.govnih.gov A plausible pathway could involve the conversion of the ethyl acetate group to an α-haloketone, which could then react with a thioamide.

Similarly, the synthesis of thiazolidine derivatives often involves the condensation of a carbonyl compound with a β-aminothiol, such as L-cysteine or its esters. nih.govnih.govnih.govchemscene.com The aldehyde group of this compound can react with the amino group of a cysteine ester to form an imine, followed by intramolecular cyclization of the thiol group onto the imine carbon to form the thiazolidine ring.

| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Reaction Type |

| α-haloketone derivative of this compound | Thioamide | Thiazole | Hantzsch Synthesis |

| This compound | Cysteine ester | Thiazolidine | Condensation/Cyclization |

Construction of Isoquinolone and Dihydroisoquinoline Scaffolds

The isoquinoline and dihydroisoquinoline skeletons are important structural motifs found in many biologically active compounds. Derivatives of this compound are valuable precursors for the synthesis of these heterocyclic systems. For instance, 2-(formylphenyl)-acrylates, which can be derived from this compound, can undergo a transition-metal-free one-pot reaction with phenacyl azides to afford 3-ketoisoquinolines.

The Pomeranz-Fritsch reaction provides a pathway to isoquinolones, typically involving the acid-catalyzed cyclization of a benzalaminoacetal. wordpress.commdpi.comrsc.orgresearchgate.net While direct application of this compound is not explicitly detailed, its aldehyde functionality is a key component for the initial Schiff base formation required for this reaction.

For the synthesis of dihydroisoquinolines, the Bischler-Napieralski reaction is a powerful tool, involving the cyclization of β-arylethylamides. A derivative of this compound could be elaborated to a β-phenethylamine, which upon acylation and subsequent cyclization would yield the desired dihydroisoquinoline scaffold.

Synthesis of Pyrazole and Other Nitrogen-Containing Heterocycles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are another class of compounds accessible from precursors derived from this compound. The Knorr pyrazole synthesis, a classic method for pyrazole formation, involves the condensation of a hydrazine with a β-dicarbonyl compound. The ethyl acetate moiety of the title compound can be considered as part of a β-keto ester equivalent after manipulation, making it a potential substrate for this reaction.

The Paal-Knorr synthesis offers another route to substituted pyrroles and other heterocycles from 1,4-dicarbonyl compounds. Through appropriate synthetic transformations, this compound could be converted into a 1,4-dicarbonyl precursor suitable for this cyclization.

Precursors in Total Synthesis Strategies of Complex Molecules

While the direct use of this compound as a starting material in the total synthesis of complex natural products is not prominently reported, its structural components are found in key intermediates of various synthetic routes. For instance, in the synthesis of certain aporphine alkaloids, intermediates bearing a phenylacetic acid or ester moiety are common. The formyl group provides a handle for further functionalization and elaboration of the carbon skeleton, which is a crucial aspect of total synthesis.

Directed Functionalization of Aromatic Systems and Annulation Reactions

The formyl group in this compound can act as an ortho-directing group in electrophilic aromatic substitution reactions. This allows for the selective introduction of substituents at the position ortho to the formyl group, providing a powerful tool for the synthesis of highly substituted aromatic compounds. The electron-withdrawing nature of the formyl and ester groups can also influence the regioselectivity of nucleophilic aromatic substitution reactions.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be facilitated by the functional groups of this compound. The aldehyde can participate in condensation reactions with various nucleophiles, leading to the formation of a new fused ring system.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Reaction Energetics and Pathways

No specific Density Functional Theory (DFT) studies on the reaction energetics and pathways involving Ethyl 2-formyl-phenyl-acetate could be identified in the surveyed literature. Such studies would typically provide valuable information on the thermodynamics and kinetics of reactions where this compound acts as a reactant, intermediate, or product. This would involve calculating the energies of various molecular states to map out the most likely routes for chemical transformations.

Conformational Analysis and Intermolecular Interactions

There is a lack of published research on the conformational analysis and intermolecular interactions of this compound. This type of analysis is crucial for understanding the three-dimensional structure of the molecule and how it interacts with other molecules. Computational methods are often employed to determine the most stable conformations and to quantify the strength and nature of intermolecular forces, which influence the physical and chemical properties of the compound.

Transition State Characterization and Reaction Barrier Calculations

No literature was found that specifically details the characterization of transition states or the calculation of reaction barriers for reactions involving this compound. These calculations are fundamental to understanding the kinetics of a chemical reaction. By identifying the high-energy transition state structures and quantifying the energy barriers, chemists can predict reaction rates and elucidate detailed reaction mechanisms at a molecular level.

Advanced Analytical Techniques in Research of Ethyl 2 Formyl Phenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Ethyl 2-formyl-phenyl-acetate. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the compound's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment.

Aldehydic Proton (-CHO): A singlet peak in the downfield region, typically between δ 9.5-10.5 ppm, is characteristic of the formyl proton. Its deshielded nature is due to the strong electron-withdrawing effect of the carbonyl group.

Aromatic Protons (C₆H₄): The four protons on the ortho-substituted benzene (B151609) ring will appear as a complex multiplet pattern in the aromatic region, generally between δ 7.0-8.0 ppm. The substitution pattern influences the exact chemical shifts and coupling constants (J-values).

Methylene (B1212753) Protons (-CH₂-): The protons of the methylene group adjacent to the aromatic ring and the ester carbonyl will resonate as a singlet at approximately δ 4.0 ppm.

Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two signals: a quartet for the methylene (-OCH₂-) protons around δ 4.2 ppm, split by the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons around δ 1.3 ppm, split by the adjacent methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region: one for the aldehyde carbonyl (C=O) around δ 190-200 ppm and one for the ester carbonyl (C=O) around δ 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the δ 120-140 ppm range. The carbons directly attached to the formyl and acetate (B1210297) substituents will have distinct chemical shifts from the others.

Methylene and Ethyl Carbons: The aliphatic carbons will appear in the upfield region of the spectrum. The ester methylene carbon (-OCH₂-) is expected around δ 60-65 ppm, the benzylic methylene carbon (-CH₂-) around δ 40-45 ppm, and the ethyl's terminal methyl carbon (-CH₃) at approximately δ 14 ppm.

Mechanistic Insights: NMR spectroscopy is also pivotal for gaining mechanistic insights into reactions involving this compound. By acquiring spectra at various time points during a reaction, researchers can monitor the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction pathways. Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm structural assignments by showing correlations between protons and carbons. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 (singlet) | Aldehyde (C=O) | 190 - 200 |

| Aromatic (Ar-H) | 7.0 - 8.0 (multiplet) | Ester (C=O) | 165 - 175 |

| Benzylic Methylene (Ar-CH₂) | ~4.0 (singlet) | Aromatic (Ar-C) | 120 - 140 |

| Ester Methylene (-OCH₂) | ~4.2 (quartet) | Ester Methylene (-OCH₂) | 60 - 65 |

| Ester Methyl (-CH₃) | ~1.3 (triplet) | Benzylic Methylene (Ar-CH₂) | 40 - 45 |

| Ester Methyl (-CH₃) | ~14 |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, its molecular formula C₁₁H₁₂O₃ corresponds to a monoisotopic mass of approximately 192.0786 g/mol . nih.gov

Molecular Ion Peak: In an MS experiment, the compound is ionized, often forming a molecular ion (M⁺) which corresponds to the molecular weight of the compound. For this compound, this peak would be observed at an m/z of 192.

Fragmentation Patterns: The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways for esters and aromatic aldehydes would be expected: libretexts.org

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment ion.

Cleavage of the bond between the methylene group and the aromatic ring.

Fragmentation characteristic of the formyl group, such as the loss of CO or CHO.

Reaction Monitoring: MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is an invaluable tool for real-time reaction monitoring. Small aliquots of a reaction mixture can be analyzed to track the consumption of this compound and the formation of products. This is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Product Characterization: When this compound is used as a starting material, MS is essential for the characterization of the resulting products. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its elemental formula and confirming the successful synthesis of the target compound. rsc.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ nih.gov |

| Molecular Weight | 192.21 g/mol nih.gov |

| Monoisotopic Mass | 192.078644 u nih.gov |

| Expected Molecular Ion (M⁺) Peak (m/z) | 192 |

Chromatographic Methods for Purity Assessment and Mixture Separation

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a suitable solvent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. walisongo.ac.id The separated components are visualized, typically under UV light, allowing for a quick assessment of the conversion of starting material to product. rsc.org

Column Chromatography: For the purification of larger quantities, column chromatography is the standard method. rsc.org A glass column is packed with a stationary phase (commonly silica gel), and the crude product mixture is loaded onto the top. A solvent or solvent mixture (eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. For this compound, a gradient of ethyl acetate in petroleum ether or hexane is a typical eluent system used to isolate the compound. rsc.orgrsc.org

Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) pushes the sample through the column, and separation occurs based on the compound's boiling point and interactions with the column's stationary phase. The purity of an this compound sample can be determined by the presence of a single major peak in the resulting chromatogram. When coupled with a mass spectrometer (GC-MS), GC provides both separation and identification of components in a mixture. scholarsresearchlibrary.comcoresta.org

Table 3: Common Chromatographic Methods for this compound Analysis

| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase/Eluent |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel rsc.org | Hexane/Ethyl Acetate mixtures walisongo.ac.id |

| Column Chromatography | Purification and Isolation | Silica Gel rsc.org | Petroleum Ether/Ethyl Acetate gradient rsc.orgrsc.org |

| Gas Chromatography (GC) | Purity Assessment, Quantitative Analysis | Various (e.g., non-polar capillary columns) scholarsresearchlibrary.com | Inert Gas (e.g., Helium) scholarsresearchlibrary.com |

X-ray Diffraction Analysis of Related Structural Analogues

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself may not be readily available in public databases, the analysis of structurally related analogues provides critical insights into the expected molecular geometry, conformation, and intermolecular interactions. Such studies are fundamental to understanding structure-property relationships.

The crystal structures of various substituted phenyl esters and related heterocyclic compounds have been reported. For example, the analysis of compounds like ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate reveals detailed information about bond lengths, bond angles, and the planarity of the aromatic systems. researchgate.net Similarly, the study of a 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazol-3-one provides precise crystallographic data, including the crystal system, space group, and unit cell dimensions. researchgate.net

Table 4: Crystallographic Data for Structural Analogues

| Parameter | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one researchgate.net | ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | 7.8975(2) | 16.115(3) |

| b (Å) | 11.6546(4) | 9.388(2) |

| c (Å) | 11.0648(3) | 15.111(3) |

| α (°) | 90 | 90 |

| β (°) | 105.212(2) | 105.77(2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 982.74(5) | 2198.3(8) |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-formyl-phenyl-acetate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation or esterification of 2-formylphenylacetic acid. For example, analogous compounds like methyl 2-(2-formylphenyl)acetate (CAS 63969-83-5) are synthesized by coupling formyl-containing aromatic precursors with activated esters under acidic or catalytic conditions . Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Solvent optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Temperature control : Moderate heating (40–60°C) to balance reaction rate and byproduct formation.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield and purity .

Q. What analytical techniques are recommended for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Identify formyl (δ 9.8–10.2 ppm) and ester carbonyl (δ 4.1–4.3 ppm for ethyl group) signals.

- ¹³C NMR : Confirm carbonyl carbons (δ 190–200 ppm for formyl; δ 165–175 ppm for ester).

- IR spectroscopy : Detect C=O stretches (~1700 cm⁻¹ for ester; ~1680 cm⁻¹ for formyl).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 206.2 for C₁₁H₁₂O₃) and fragmentation patterns validate structure .

Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. How should this compound be stored to ensure stability, and what degradation products are common?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Degradation products may include:

- Hydrolysis : 2-Formylphenylacetic acid and ethanol.

- Oxidation : Formation of carboxylic acid derivatives.

Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

- Methodological Answer : The formyl group enables condensation reactions (e.g., with amines to form Schiff bases) for drug candidates. For example:

Q. What computational strategies predict the reactivity or stability of this compound in complex reactions?

- Methodological Answer : Use density functional theory (DFT) to model:

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?

- Methodological Answer : Follow a systematic approach:

Repeat experiments under controlled conditions to rule out procedural errors.

Alternative characterization : Use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm structure .

Cross-reference literature : Compare findings with analogous compounds (e.g., methyl 2-(2-formylphenyl)acetate) .

Document statistical significance of data (e.g., ±3% error margins) using tools like GraphPad Prism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.